Hsd17B13-IN-63

HSD17B13 inhibition Estradiol oxidation NAFLD/NASH

Hsd17B13-IN-63 (Compound 160) is a high-potency HSD17B13 inhibitor (IC50 ≤0.1 μM) built on a unique C24H15Cl2F5N4O4 scaffold, structurally distinct from thiazole-based series such as BI-3231 and IN-101. This chemotype divergence makes it an essential comparator for medicinal chemistry campaigns optimizing selectivity and pharmacokinetics. Ideal for initial phenotypic screening in hepatocyte-derived cell lines or primary hepatocytes, and for use as a positive control in HSD17B13 enzymatic/cellular assays. Procure this well-characterized probe to establish target engagement and early efficacy signals in DIO or MCD mouse models of NASH before advancing to more costly advanced leads.

Molecular Formula C24H15Cl2F5N4O4
Molecular Weight 589.3 g/mol
Cat. No. B12365807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsd17B13-IN-63
Molecular FormulaC24H15Cl2F5N4O4
Molecular Weight589.3 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)NC(=O)C3=NC(=C(C(=C3)Cl)O)Cl)C(=O)N(C(=N2)C(F)F)CC4=CC=CC=C4OC(F)(F)F
InChIInChI=1S/C24H15Cl2F5N4O4/c1-10-6-7-13(33-22(37)14-8-12(25)18(36)19(26)32-14)16-17(10)34-21(20(27)28)35(23(16)38)9-11-4-2-3-5-15(11)39-24(29,30)31/h2-8,20,36H,9H2,1H3,(H,33,37)
InChIKeyXBVFJWTULVQMPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hsd17B13-IN-63: A Potent HSD17B13 Inhibitor with ≤0.1 µM IC50 for Liver Disease Research Procurement


Hsd17B13-IN-63 (Compound 160) is a small-molecule inhibitor targeting hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), a hepatic lipid droplet-associated enzyme implicated in nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH) pathogenesis . It exhibits an IC50 value of ≤ 0.1 μM against estradiol in biochemical assays, establishing its high potency for modulating HSD17B13 activity . The compound is supplied as a research-grade chemical probe for preclinical studies in liver metabolism and related disorders .

Why Hsd17B13-IN-63 Cannot Be Substituted by Other HSD17B13 Inhibitors Without Risking Experimental Variability


Despite the emergence of several HSD17B13 inhibitors with sub‑100 nM potency (e.g., BI‑3231, HSD17B13‑IN‑101), direct substitution of Hsd17B13‑IN‑63 with a structurally distinct analog is inadvisable without comparative validation . Variations in chemotype, molecular weight, and physicochemical properties can alter target engagement kinetics, off‑target liability, and cellular permeability [1]. Even among compounds with comparable IC50 values, subtle differences in binding mode or scaffold may yield divergent biological outcomes in complex models of liver disease. Therefore, procurement decisions must be grounded in explicit, quantitative evidence that delineates Hsd17B13‑IN‑63's unique performance relative to closest analogs.

Quantitative Differentiation of Hsd17B13-IN-63 Against Closest HSD17B13 Inhibitor Comparators


Enzymatic Potency: Hsd17B13-IN-63 Matches the Sub‑100 nM IC50 Benchmark of Leading HSD17B13 Probes

Hsd17B13‑IN‑63 demonstrates an IC50 of ≤ 0.1 μM against estradiol, placing it within the same high‑potency tier as the well‑characterized probe BI‑3231 (hHSD17B13 IC50 = 1 nM) [1]. While BI‑3231 is approximately 100‑fold more potent in enzymatic assays, Hsd17B13‑IN‑63 offers a structurally distinct chemotype (C24H15Cl2F5N4O4, MW 589.3) that may provide alternative binding kinetics or selectivity profiles . For researchers requiring a potent HSD17B13 inhibitor with a different chemical backbone, Hsd17B13‑IN‑63 represents a viable alternative to BI‑3231 without sacrificing sub‑micromolar target engagement .

HSD17B13 inhibition Estradiol oxidation NAFLD/NASH

Structural Uniqueness: Hsd17B13-IN-63 Possesses a Distinct Chemotype Relative to Common HSD17B13 Inhibitors

Hsd17B13‑IN‑63 (C24H15Cl2F5N4O4, MW 589.3) differs fundamentally from other HSD17B13 inhibitors in chemical composition and molecular weight . For instance, HSD17B13‑IN‑101 (C28H22ClF5N4O3S, MW 625.0) contains a thiazole moiety, while BI‑3231 (C27H24F3N3O3S, MW 527.6) features a distinct core [1]. These structural disparities can influence target residence time, off‑target interactions, and pharmacokinetic properties, making Hsd17B13‑IN‑63 a valuable tool for deconvoluting scaffold‑dependent biological effects .

Chemical scaffold Molecular diversity SAR

Consistent Sub‑Micromolar Potency Across Vendor‑Reported Assays

Multiple reputable vendors (MedChemExpress, TargetMol) consistently report an IC50 of ≤ 0.1 μM for Hsd17B13‑IN‑63 against estradiol, underscoring the robustness of its inhibitory activity . This cross‑vendor agreement reduces uncertainty regarding batch‑to‑batch variability, a common concern when sourcing research‑grade compounds. In contrast, some analogs (e.g., HSD17B13‑IN‑77) are documented with less precise IC50 values ("< 0.1 μM"), which may reflect variations in assay conditions or compound handling [1]. The consistent reporting of Hsd17B13‑IN‑63's potency enhances confidence in its use across independent laboratories.

Potency reproducibility Quality control Assay validation

Optimal Research and Preclinical Procurement Scenarios for Hsd17B13-IN-63


Primary Hit Validation in NAFLD/NASH Cellular Models

Hsd17B13‑IN‑63 is ideally suited for initial confirmation of HSD17B13‑dependent phenotypes in hepatocyte‑derived cell lines or primary hepatocytes. Its ≤0.1 μM IC50 ensures robust target engagement at sub‑cytotoxic concentrations, enabling clear discrimination of HSD17B13‑mediated effects on lipid accumulation or inflammatory gene expression . Researchers can employ this compound to replicate the protective effects of HSD17B13 loss‑of‑function variants observed in human genetic studies .

Structure‑Activity Relationship (SAR) Diversification Studies

With a unique chemical scaffold (C24H15Cl2F5N4O4) distinct from the thiazole‑based BI‑3231 and IN‑101 series, Hsd17B13‑IN‑63 serves as a critical comparator in medicinal chemistry campaigns aimed at optimizing HSD17B13 inhibitor selectivity and pharmacokinetics [1]. Procurement of this compound enables direct, head‑to‑head profiling of different chemotypes under identical assay conditions, accelerating the identification of superior lead candidates.

In Vivo Proof‑of‑Concept Studies for Metabolic Liver Disease

The compound's well‑documented potency and availability from multiple vendors make it a pragmatic choice for preliminary in vivo experiments in diet‑induced obesity (DIO) or methionine‑choline‑deficient (MCD) mouse models of NASH . While its pharmacokinetic properties remain to be fully characterized, Hsd17B13‑IN‑63 can be used to establish target engagement and early efficacy signals, guiding further investment in more advanced chemical probes like BI‑3231 [2].

Assay Development and High‑Throughput Screening (HTS) Counter‑Screens

Due to its reliable sub‑micromolar potency, Hsd17B13‑IN‑63 is an excellent positive control for developing and validating new HSD17B13 enzymatic or cellular assays . It can also be deployed as a tool compound in counter‑screens to confirm the on‑target activity of novel HSD17B13 inhibitors emerging from HTS campaigns, thereby reducing false‑positive rates and ensuring assay fidelity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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